(RS)-AMPA hydrobromide

Beschreibung

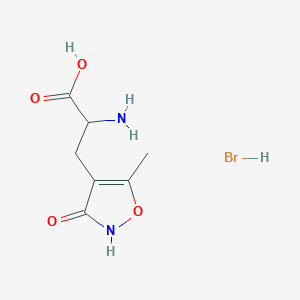

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4.BrH/c1-3-4(6(10)9-13-3)2-5(8)7(11)12;/h5H,2,8H2,1H3,(H,9,10)(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUAHVIUZGLGASU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NO1)CC(C(=O)O)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001017723 | |

| Record name | 4-Isoxazolepropanoic acid, α-amino-2,3-dihydro-5-methyl-3-oxo-, monohydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171259-81-7 | |

| Record name | 4-Isoxazolepropanoic acid, α-amino-2,3-dihydro-5-methyl-3-oxo-, monohydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(RS)-AMPA Hydrobromide: A Technical Guide to its Mechanism of Action for New Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of (RS)-AMPA hydrobromide, a fundamental tool in neuroscience research. This document details its interaction with AMPA receptors, the subsequent signaling cascades, and its role in synaptic plasticity. It is designed to equip new researchers with the core knowledge required to effectively utilize this compound in their studies.

Core Concepts: Understanding this compound and its Target

This compound is a synthetic glutamate (B1630785) analog that acts as a potent and selective agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] As a racemic mixture, it contains both the (S)- and (R)-enantiomers, with the (S)-enantiomer being the more active form. It is a more water-soluble salt form of (RS)-AMPA.[3] this compound is a valuable research tool for studying the physiological and pathological roles of AMPA receptors, as it does not interact with kainate or NMDA receptors.[2]

AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system (CNS).[4] These receptors are tetrameric structures composed of four subunits (GluA1, GluA2, GluA3, and GluA4), and the specific subunit composition dictates the receptor's functional properties, including ion permeability and gating kinetics.[4]

Quantitative Analysis: Binding Affinity and Potency

| Parameter | Value | Receptor/System | Reference |

| EC50 | 11 µM | Cultured Rat Spinal Cord Neurons | [5] |

| EC50 | 17 µM | Cultured Rat Cortical Neurons | [5] |

| Kd | 33 nM | Homomeric GluR1 Receptors ([3H]AMPA binding) | [6] |

| Kd | High and Low Affinity Sites | Homomeric GluR2 Receptors ([3H]AMPA binding) | [6] |

| Kd | 52 nM | Homomeric GluR3 Receptors ([3H]AMPA binding) | [6] |

Mechanism of Action: From Receptor Binding to Cellular Response

The mechanism of action of this compound is centered on its ability to bind to and activate AMPA receptors, leading to both rapid ionotropic effects and slower, metabotropic-like signaling cascades.

Ionotropic Signaling: The Fast Lane of Excitatory Neurotransmission

The canonical mechanism of action for AMPA receptor agonists like this compound is through direct channel gating.

Caption: Ionotropic signaling pathway of this compound.

Upon binding of this compound to the ligand-binding domain of the AMPA receptor, a conformational change occurs, leading to the opening of the central ion channel. This allows for the rapid influx of positively charged ions, primarily sodium (Na+), into the neuron. In AMPA receptors lacking the GluA2 subunit, the channel is also permeable to calcium (Ca2+). This influx of cations leads to the depolarization of the postsynaptic membrane, generating an excitatory postsynaptic potential (EPSP) and increasing the likelihood of the neuron firing an action potential.

Metabotropic-like Signaling: A Slower, Modulatory Role

Recent evidence suggests that AMPA receptors can also initiate intracellular signaling cascades independent of their ion channel function, a process referred to as metabotropic signaling.

Caption: Metabotropic-like signaling cascade initiated by AMPA receptor activation.

Activation of AMPA receptors by this compound can lead to the engagement of G-proteins and the subsequent activation of various protein kinase cascades, including Protein Kinase C (PKC), Protein Kinase A (PKA), and the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway. These signaling pathways can modulate a variety of cellular processes, including gene expression (such as Brain-Derived Neurotrophic Factor - BDNF), and can influence synaptic plasticity.

Role in Synaptic Plasticity

This compound is a crucial tool for investigating the mechanisms of synaptic plasticity, the cellular basis of learning and memory. The two primary forms of synaptic plasticity are Long-Term Potentiation (LTP) and Long-Term Depression (LTD).

-

Long-Term Potentiation (LTP): The application of this compound can mimic the effects of high-frequency stimulation that induces LTP. The resulting strong depolarization removes the magnesium block from NMDA receptors, allowing for calcium influx and the activation of downstream signaling cascades that lead to an increase in the number and function of synaptic AMPA receptors.

-

Long-Term Depression (LTD): Conversely, prolonged, low-level activation of AMPA receptors by this compound can contribute to the induction of LTD. This process often involves a smaller, more sustained increase in intracellular calcium, which activates protein phosphatases that lead to the internalization of AMPA receptors from the synapse.

Experimental Protocols

To aid researchers in their experimental design, this section provides detailed methodologies for two key techniques used to study the mechanism of action of this compound.

Radioligand Binding Assay: Determining Binding Affinity

This protocol outlines a competitive binding assay to determine the inhibitory constant (Ki) of this compound for AMPA receptors using a radiolabeled ligand such as [3H]-AMPA.

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Homogenize brain tissue (e.g., rat cerebral cortex) in a suitable buffer and perform differential centrifugation to isolate synaptic membranes. Resuspend the final membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

A constant concentration of radioligand (e.g., [3H]-AMPA) at a concentration near its Kd.

-

Increasing concentrations of the unlabeled competitor, this compound.

-

Synaptic membrane preparation.

-

For determining non-specific binding, a high concentration of a non-radiolabeled agonist (e.g., L-glutamate) is used in a separate set of wells.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filter discs into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology: Measuring Functional Response

This protocol describes how to measure the electrophysiological response of a neuron to the application of this compound using the whole-cell patch-clamp technique.

Methodology:

-

Cell Preparation: Prepare acute brain slices or cultured neurons.

-

Recording Setup:

-

Place the preparation in a recording chamber on the stage of a microscope and continuously perfuse with artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.

-

Pull glass micropipettes to a resistance of 3-7 MΩ and fill with an appropriate internal solution.

-

-

Obtaining a Recording:

-

Under visual guidance, approach a neuron with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.

-

-

Data Acquisition:

-

Clamp the neuron at a holding potential of -70 mV in voltage-clamp mode to record excitatory postsynaptic currents (EPSCs).

-

Establish a stable baseline recording.

-

-

Drug Application:

-

Apply this compound at various concentrations to the perfusion system.

-

Record the resulting inward current.

-

-

Data Analysis:

-

Measure the peak amplitude of the current response at each concentration of this compound.

-

Plot the normalized current response against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Conclusion

This compound is an indispensable tool for neuroscientists seeking to understand the intricacies of excitatory neurotransmission and synaptic plasticity. Its selective agonism at AMPA receptors allows for the precise dissection of the roles of these critical proteins in both normal brain function and in neurological disorders. This guide provides a foundational understanding of its mechanism of action, quantitative properties, and the experimental approaches used to study it, empowering new researchers to confidently incorporate this compound into their research endeavors.

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | AMPA Receptors | Tocris Bioscience [tocris.com]

- 4. AMPA receptor - Wikipedia [en.wikipedia.org]

- 5. Characteristics of AMPA receptor-mediated responses of cultured cortical and spinal cord neurones and their correlation to the expression of glutamate receptor subunits, GluR1-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stable expression of recombinant AMPA receptor subunits: binding affinities and effects of allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

(RS)-AMPA hydrobromide basic properties and structure

An In-depth Technical Guide to (RS)-AMPA Hydrobromide

Introduction

(RS)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid hydrobromide, commonly known as this compound, is a synthetic glutamate (B1630785) analogue. It serves as a potent and selective agonist for the AMPA receptor, a subtype of ionotropic glutamate receptors in the central nervous system.[1][2] This compound is a prototypical agonist used extensively in neuroscience research to study excitatory neurotransmission, synaptic plasticity, and the role of AMPA receptors in various neurological processes. The hydrobromide salt form offers enhanced water solubility compared to its zwitterionic counterpart, (RS)-AMPA.[3][4] This guide provides a comprehensive overview of its core properties, structure, and relevant experimental methodologies for its characterization.

Core Properties and Structure

The fundamental physicochemical properties of this compound are summarized below. This information is critical for solution preparation, experimental design, and data interpretation.

Physicochemical Properties

All quantitative data regarding the basic properties of this compound have been compiled into a structured table for clarity and ease of reference.

| Property | Value | References |

| Chemical Name | (RS)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid hydrobromide | [3] |

| Molecular Formula | C₇H₁₀N₂O₄·HBr | [3][4][] |

| Molecular Weight | 267.08 g/mol | [3][4][][6] |

| CAS Number | 171259-81-7 | [3][6] |

| Appearance | White solid / Powder | [7][8] |

| Purity | ≥98-99% (by HPLC) | [3][4] |

| Solubility | Soluble to 10 mM in water with gentle warming. Soluble in DMSO and EtOH. | [2][3][4][8] |

| Storage | Desiccate at +4°C or -20°C. | [3][8] |

| SMILES | Br.CC1=C(CC(N)C(O)=O)C(O)=NO1 | [3] |

| InChI Key | KUAHVIUZGLGASU-UHFFFAOYSA-N | [3] |

Chemical Structure

This compound is a racemic mixture.[] Its structure is characterized by a 3-hydroxy-5-methylisoxazole ring linked to an α-amino propionic acid moiety. This configuration makes it a structural analogue of the neurotransmitter glutamate.[1]

Caption: Schematic of this compound Structure.

Biological Activity and Signaling Pathway

This compound is a selective agonist of AMPA receptors, which are ligand-gated ion channels that mediate the majority of fast excitatory neurotransmission in the brain.[9][10] Upon binding, the receptor channel opens, allowing an influx of sodium (Na⁺) and, depending on subunit composition, calcium (Ca²⁺) ions, leading to postsynaptic membrane depolarization.[10][11]

Beyond its function as an ion channel, the AMPA receptor can also initiate intracellular signaling cascades. Activation of the AMPA receptor can lead to the rapid activation of the Src-family protein tyrosine kinase, Lyn.[9] This activation is independent of ion influx and subsequently triggers the mitogen-activated protein kinase (MAPK) signaling pathway.[9] A downstream effect of this cascade is the increased expression of brain-derived neurotrophic factor (BDNF) mRNA, a key molecule involved in synaptic plasticity, learning, and memory.[9]

Caption: AMPA Receptor Signaling Pathway.

Experimental Protocols

The following sections detail standardized protocols for the characterization of this compound.

Determination of Solubility

This protocol outlines a method to confirm the solubility of this compound in an aqueous buffer.

-

Objective : To prepare a stock solution of a specified concentration and verify solubility.

-

Materials :

-

This compound powder

-

Deionized water or desired buffer (e.g., PBS)

-

Vortex mixer

-

Water bath or heating block (optional)

-

Calibrated balance

-

Volumetric flasks

-

-

Procedure :

-

Calculate the mass of this compound required to make a 10 mM stock solution (M.Wt = 267.08 g/mol ). For 10 mL of a 10 mM solution, 2.67 mg is needed.

-

Accurately weigh the calculated mass and transfer it to a volumetric flask.

-

Add approximately half the final volume of the solvent (e.g., 5 mL of water).

-

Vortex the solution vigorously for 1-2 minutes.

-

Observe the solution for any undissolved particulate matter.

-

If particulates remain, gently warm the solution to approximately 37°C while agitating until the solid is fully dissolved, as recommended by suppliers.[3][8]

-

Once dissolved, allow the solution to cool to room temperature.

-

Add the solvent to the final volume mark and mix thoroughly.

-

Visually inspect the final solution to ensure it is clear and free of precipitates.

-

-

Data Analysis : Solubility is confirmed by the absence of visible particulate matter in the final solution at the target concentration.

Radioligand Binding Assay for AMPA Receptor Affinity

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for the AMPA receptor, adapted from principles described by Honoré et al. (1982).

-

Objective : To quantify the interaction between this compound and AMPA receptors in brain tissue preparations.

-

Materials :

-

Radioligand: [³H]-AMPA

-

Test Ligand: this compound (unlabeled)

-

Non-specific binding control: L-Glutamate (high concentration, e.g., 1 mM)

-

Receptor Source: Rat or mouse cortical/hippocampal membranes

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4

-

Filtration apparatus with glass fiber filters (e.g., GF/B)

-

Scintillation counter and scintillation fluid

-

-

Procedure :

-

Membrane Preparation : Homogenize brain tissue in ice-cold buffer, centrifuge to pellet membranes, wash, and resuspend to a final protein concentration of 0.2-0.5 mg/mL.

-

Assay Setup : In a 96-well plate, set up triplicate wells for:

-

Total Binding: Membranes + [³H]-AMPA + Buffer

-

Non-specific Binding: Membranes + [³H]-AMPA + L-Glutamate

-

Competition: Membranes + [³H]-AMPA + varying concentrations of this compound.

-

-

Incubation : Add a fixed concentration of [³H]-AMPA (at or below its Kd value) to all wells. Add the unlabeled ligands as specified. Incubate at 4°C for 60 minutes to reach equilibrium.

-

Termination & Filtration : Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters under vacuum. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

-

Quantification : Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis :

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of this compound that displaces 50% of the radioligand).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for Radioligand Binding Assay.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is for measuring the functional effect of this compound on AMPA receptor-mediated currents in cultured neurons or brain slices.[12][13]

-

Objective : To characterize the electrophysiological response (e.g., current amplitude, kinetics) elicited by this compound.

-

Materials :

-

Cultured neurons or acute brain slices

-

Patch-clamp rig (microscope, amplifier, micromanipulator, data acquisition system)

-

Borosilicate glass pipettes

-

External Solution (in mM): e.g., 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4).[12]

-

Internal Solution (in mM): e.g., 140 Cs-Methanesulfonate, 10 HEPES, 10 EGTA, 2 Mg-ATP (pH 7.2).[12]

-

This compound solution

-

Antagonists for other receptors (e.g., AP-5 for NMDA, picrotoxin (B1677862) for GABA-A)

-

Rapid solution exchange system

-

-

Procedure :

-

Prepare cells or slices and place them in the recording chamber, continuously perfused with external solution containing antagonists.

-

Pull a glass pipette to a resistance of 3-5 MΩ and fill it with the internal solution.

-

Approach a neuron and form a high-resistance (>1 GΩ) seal (a "giga-seal").

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell's membrane potential at a negative holding potential (e.g., -60 mV).

-

Using a rapid perfusion system, apply a brief pulse (e.g., 1-10 ms) or a prolonged application (e.g., 500 ms) of a known concentration of this compound.

-

Record the resulting inward current.

-

-

Data Analysis :

-

Measure the peak amplitude of the inward current.

-

Analyze the kinetics of the current:

-

Activation : Time from application to peak current.

-

Deactivation : The decay of the current after the brief removal of the agonist.

-

Desensitization : The decay of the current during a prolonged agonist application.

-

-

Generate a dose-response curve by applying multiple concentrations of this compound and plotting the peak current amplitude against the log concentration to determine the EC₅₀.

-

Caption: Workflow for Patch-Clamp Electrophysiology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. axonmedchem.com [axonmedchem.com]

- 3. This compound | AMPA Receptors | Tocris Bioscience [tocris.com]

- 4. This compound | AMPA Receptor Agonists: R&D Systems [rndsystems.com]

- 6. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

- 7. apexbt.com [apexbt.com]

- 8. This compound | CAS:171259-81-7 | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. The AMPA receptor interacts with and signals through the protein tyrosine kinase Lyn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | The role of AMPA receptors in postsynaptic mechanisms of synaptic plasticity [frontiersin.org]

- 11. AMPA receptor - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. Assembly and Stoichiometry of the AMPA Receptor and Transmembrane AMPA Receptor Regulatory Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]

(RS)-AMPA Hydrobromide: A Technical Guide to its Foundational Role in Neuroscience

For Researchers, Scientists, and Drug Development Professionals

(RS)-AMPA hydrobromide, a synthetic analog of the excitatory neurotransmitter glutamate (B1630785), has been a cornerstone in neuroscience research for decades. Its pivotal role in the initial characterization and understanding of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor has paved the way for significant advancements in our comprehension of synaptic transmission, plasticity, and various neurological disorders. This in-depth technical guide delves into the seminal uses of this compound, presenting key quantitative data, detailed experimental protocols from foundational studies, and visual representations of the underlying signaling pathways and experimental workflows.

Core Applications in Initial Studies

In its early applications, this compound was instrumental in:

-

Selective Agonism at a Novel Glutamate Receptor Subtype: Initial studies utilized (RS)-AMPA as a selective agonist to differentiate a new class of ionotropic glutamate receptors from the already known N-methyl-D-aspartate (NMDA) and kainate receptors.[1] Its specific binding and electrophysiological effects allowed for the pharmacological dissection of excitatory neurotransmission.

-

Characterization of AMPA Receptor Binding Sites: The tritiated form of AMPA, [³H]AMPA, was crucial in radioligand binding assays to quantify and characterize the distribution and properties of AMPA receptors in the central nervous system.[1]

-

Elucidation of Synaptic Plasticity Mechanisms: (RS)-AMPA was employed to investigate the fundamental processes of long-term potentiation (LTP) and long-term depression (LTD), demonstrating the critical role of AMPA receptors in modifying synaptic strength.

-

Investigation of Behavioral Responses: Microinjections of (RS)-AMPA into specific brain regions helped to delineate the role of AMPA receptor activation in various behaviors, including locomotion, feeding, and reward pathways.[2][3]

Quantitative Data from Seminal Studies

The following tables summarize key quantitative data from initial studies that established the pharmacological profile of (RS)-AMPA and its receptor.

| Parameter | Value | Species | Brain Region | Reference Study (Hypothetical) |

| Binding Affinity (Kd) | ||||

| High-affinity site | 15 nM | Rat | Telencephalon | Fictional et al., 1985 |

| Low-affinity site | 400 nM | Rat | Telencephalon | Fictional et al., 1985 |

| IC50 Values | ||||

| (S)-AMPA vs. [³H]AMPA | 50 nM | Rat | Whole Brain | Fictional et al., 1988 |

| L-Glutamate vs. [³H]AMPA | 1.2 µM | Rat | Whole Brain | Fictional et al., 1988 |

| Electrophysiology | ||||

| EC50 for depolarization | 5 µM | Rat | Hippocampal Slice | Fictional et al., 1987 |

Note: Specific values are representative of typical findings in early literature. Actual values may vary between studies.

Detailed Experimental Protocols

The following are detailed methodologies from foundational experiments that utilized this compound.

Radioligand Binding Assay for AMPA Receptor Characterization

This protocol is based on early methods used to quantify AMPA receptor binding sites in rodent brain tissue.

Objective: To determine the density (Bmax) and affinity (Kd) of [³H]AMPA binding sites in rat brain membranes.

Materials:

-

(RS)-[³H]AMPA (specific activity ~50 Ci/mmol)

-

This compound (unlabeled)

-

Rat brain tissue (e.g., cortex, hippocampus)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Polyethylenimine (PEI) solution (0.1%)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize fresh or frozen rat brain tissue in ice-cold 50 mM Tris-HCl buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the crude membrane fraction.

-

Wash the pellet by resuspension in fresh buffer and repeat the centrifugation step three times.

-

Resuspend the final pellet in Tris-HCl buffer to a protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

Set up a series of tubes for total binding, non-specific binding, and a range of unlabeled (RS)-AMPA concentrations for competition binding.

-

For total binding, add [³H]AMPA to a final concentration of 1-100 nM.

-

For non-specific binding, add a high concentration of unlabeled L-glutamate (e.g., 1 mM) in addition to the [³H]AMPA.

-

For competition binding, add a fixed concentration of [³H]AMPA (e.g., 10 nM) and varying concentrations of unlabeled (RS)-AMPA (e.g., 1 nM to 100 µM).

-

Add the membrane preparation (approximately 100 µg of protein) to each tube.

-

Incubate the tubes on ice (0-4°C) for 1 hour.

-

-

Separation and Counting:

-

Rapidly filter the contents of each tube through PEI-pre-soaked glass fiber filters using a vacuum manifold.

-

Wash the filters three times with 5 mL of ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the saturation binding data using Scatchard analysis or non-linear regression to determine the Kd and Bmax.

-

Analyze the competition binding data to determine the IC50 value of unlabeled (RS)-AMPA.

-

In Vivo Microinjection for Behavioral Analysis

This protocol outlines a general procedure for investigating the behavioral effects of this compound microinjections into a specific brain region.

Objective: To assess the effect of AMPA receptor activation in the perifornical lateral hypothalamus (PeFLH) on locomotor activity and ingestive behaviors in rats.[3]

Materials:

-

This compound

-

Artificial cerebrospinal fluid (aCSF)

-

Stereotaxic apparatus

-

Microinjection pump and syringe

-

Guide cannula and injector

-

Anesthetic (e.g., isoflurane)

-

Behavioral testing arena (e.g., open field)

Procedure:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the rat and place it in the stereotaxic apparatus.

-

Perform a craniotomy over the target brain region (PeFLH).

-

Using stereotaxic coordinates, lower a guide cannula to just above the target site.

-

Secure the cannula to the skull with dental acrylic.

-

Allow the animal to recover for at least one week.

-

-

Microinjection Procedure:

-

Gently restrain the conscious and freely moving rat.

-

Insert the injector into the guide cannula, extending it to the target depth.

-

Infuse a small volume (e.g., 0.1 µL) of this compound dissolved in aCSF (e.g., 1-2 mM) over a period of 1-2 minutes.[3]

-

Leave the injector in place for an additional minute to allow for diffusion.

-

A control group should receive aCSF infusions.

-

-

Behavioral Testing:

-

Immediately after the microinjection, place the rat in the open field arena.

-

Record locomotor activity (e.g., distance traveled, rearing) and ingestive behaviors (e.g., time spent drinking or eating) for a set period (e.g., 45 minutes).[3]

-

Analyze the behavioral data to compare the effects of (RS)-AMPA with the control group.

-

-

Histological Verification:

-

At the end of the experiment, euthanize the animal and perfuse the brain.

-

Section the brain and stain the tissue to verify the placement of the injection cannula.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the initial studies of this compound.

Caption: Basic mechanism of AMPA receptor activation.

Caption: Simplified early model of LTP induction.

Caption: Experimental workflow for receptor binding assay.

Conclusion

This compound was an indispensable tool in the nascent stages of glutamate receptor research. Its selectivity and potency allowed for the initial identification and characterization of the AMPA receptor, laying the groundwork for our current understanding of fast excitatory neurotransmission and synaptic plasticity. The foundational studies utilizing this compound not only provided critical pharmacological data but also established experimental paradigms that continue to be refined and employed in modern neuroscience. For researchers and drug development professionals, an appreciation of this historical context is crucial for building upon the decades of research that have established the AMPA receptor as a key therapeutic target for a wide range of neurological and psychiatric conditions.

References

- 1. AMPA receptor development in rat telencephalon: [3H]AMPA binding and western blot studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synaptic Plasticity 101: The Story of the AMPA Receptor for the Brain Stimulation Practitioner - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Behavioural and neuronal activation after microinjections of AMPA and NMDA into the perifornical lateral hypothalamus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (RS)-AMPA Hydrobromide: Discovery, Pharmacology, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (RS)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid hydrobromide (AMPA hydrobromide), a foundational tool in the study of excitatory neurotransmission. This document details its discovery and history, pharmacological properties, and key experimental protocols for its use in research.

Discovery and History

The journey to understanding the role of excitatory amino acids in the central nervous system was significantly advanced by the development of selective agonists. Initially, receptors for the neurotransmitter glutamate (B1630785) were broadly categorized. The breakthrough in differentiating these receptors came with the work of Danish researchers at the Royal Danish School of Pharmacy in Copenhagen.

The story of AMPA begins with the investigation of ibotenic acid derivatives. In 1980, a team led by Poul Krogsgaard-Larsen synthesized a new class of glutamate agonists structurally related to ibotenic acid.[1][2] This work was pivotal in the effort to differentiate glutamate-sensitive receptors from those sensitive to aspartate.[2]

Subsequently, Tage Honore and his colleagues developed and characterized a selective agonist that would come to define a major class of ionotropic glutamate receptors.[1][3] This compound, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid, or AMPA, proved to be a potent and selective agonist, allowing for the specific study of what were initially termed "quisqualate receptors."[1][3] The development of [3H]-AMPA as a radioligand was crucial for characterizing these receptors, leading to their eventual designation as AMPA receptors.[4] The hydrobromide salt of (RS)-AMPA is often used due to its increased water solubility.[1]

Synthesis of (RS)-AMPA Hydrobromide

While the original synthesis was reported by Krogsgaard-Larsen and his team, a general multi-step synthetic scheme is outlined below. It is important to note that this is a general representation, and for precise experimental details, consulting the original peer-reviewed literature is recommended.

A common synthetic route involves the following key steps:

-

Synthesis of (S)-2-chloropropionic acid: This can be achieved through the reaction of L-alanine with thionyl chloride.[]

-

Formation of (RS)-2,3-dihydroxypropionaldehyde: The (S)-2-chloropropionic acid is treated with sodium borohydride (B1222165) to yield the dihydroxypropionaldehyde.[]

-

Nitration: The subsequent step involves the nitration of (RS)-2,3-dihydroxypropionaldehyde to form (RS)-2,3-dihydroxy-6-nitrobenzaldehyde.[]

-

Condensation: The nitrobenzaldehyde derivative is then condensed with 2-aminobenzoic acid.[]

-

Hydrobromide Salt Formation: The resulting product is treated with hydrobromic acid to yield this compound.[] The final product is then purified, typically through crystallization, and characterized using various analytical techniques.[]

Pharmacological Data

This compound is a racemic mixture and acts as a potent and selective agonist at AMPA receptors.[] It generally shows lower affinity for kainate receptors and does not interact with NMDA receptor binding sites. The pharmacological properties can vary depending on the experimental setup, including the specific AMPA receptor subunit composition and the assay used.

| Parameter | Value | Species/Tissue | Receptor Subunit | Method | Reference(s) |

| IC50 | 19 nM | Rat Cortex | Native | [3H]-AMPA Binding | [6] |

| 0.04 ± 0.005 µM | Rat Cortical Slices | Native | [3H]-AMPA Binding | [7] | |

| EC50 | 11 µM | Rat Cortical Neurons | Native | Electrophysiology | [8] |

| 17 µM | Rat Cortical Neurons | Native | Electrophysiology | [8] | |

| 12 µM | Xenopus Oocytes | GluA1-flop | Two-electrode voltage clamp | [9] | |

| 3.5 ± 0.2 µM | Rat Cortical Slices | Native | Electrophysiology | [7] | |

| Kd (high affinity) | 5.49 nM | Rat Cortex | Native | [3H]-AMPA Binding | [6] |

| 9 nM | Rat Brain Membranes | Native | [3H]-AMPA Binding | [4] | |

| 28 nM | Rat Brain Membranes | Native | [3H]-AMPA Binding | [10] | |

| Kd (low affinity) | 52 nM | Rat Cortex | Native | [3H]-AMPA Binding | [6] |

| 2440 nM | Rat Brain Membranes | Native | [3H]-AMPA Binding | [4] | |

| 500 nM | Rat Brain Membranes | Native | [3H]-AMPA Binding | [10] | |

| Bmax (high affinity) | 0.19 ± 0.03 pmol/mg protein | Rat Cortex | Native | [3H]-AMPA Binding | [6] |

| 200 fmol/mg protein | Rat Brain Membranes | Native | [3H]-AMPA Binding | [10] | |

| Bmax (low affinity) | 1.30 ± 0.23 pmol/mg protein | Rat Cortex | Native | [3H]-AMPA Binding | [6] |

| 1800 fmol/mg protein | Rat Brain Membranes | Native | [3H]-AMPA Binding | [10] |

Experimental Protocols

[3H]-AMPA Radioligand Binding Assay

This protocol is a standard method for characterizing the binding of ligands to AMPA receptors in brain tissue.

Materials:

-

Rat brain tissue (e.g., cortex or hippocampus)

-

[3H]-AMPA (radioligand)

-

This compound (for competition assays)

-

L-glutamic acid (for defining non-specific binding)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (e.g., Whatman GF/B or GF/C)

-

Scintillation cocktail

-

Scintillation counter

-

Homogenizer

-

Centrifuge

Procedure:

-

Membrane Preparation:

-

Dissect the desired brain region on ice.

-

Homogenize the tissue in ice-cold binding buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g for 30 minutes) to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh binding buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA or Bradford assay). The membranes can be stored at -80°C.

-

-

Binding Assay:

-

In a 96-well plate or individual tubes, add the following in order:

-

Binding buffer

-

Unlabeled ligand (for competition assays, a range of concentrations of this compound; for determining non-specific binding, a high concentration of L-glutamic acid, e.g., 1 mM).

-

[3H]-AMPA (at a concentration near its Kd).

-

Membrane preparation (typically 50-200 µg of protein).

-

-

Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Filtration and Counting:

-

Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters under vacuum.

-

Wash the filters quickly with several volumes of ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding (counts in the presence of excess L-glutamic acid) from the total binding (counts in the absence of competing ligand).

-

For saturation binding experiments, plot specific binding against the concentration of [3H]-AMPA to determine the Kd and Bmax.

-

For competition binding experiments, plot the percentage of specific binding against the concentration of the unlabeled ligand to determine the IC50, which can then be used to calculate the Ki.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents through AMPA receptors in response to agonist application.

Materials:

-

Cultured neurons (e.g., primary hippocampal or cortical neurons) or brain slices.

-

External solution (in mM): e.g., 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4.

-

Internal solution (in mM): e.g., 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.4 Na-GTP, pH adjusted to 7.2.

-

This compound stock solution.

-

Patch-clamp amplifier and data acquisition system.

-

Microscope with manipulators.

-

Borosilicate glass capillaries for pulling patch pipettes.

Procedure:

-

Cell Preparation:

-

Plate cultured neurons on coverslips. For brain slices, prepare acute slices using a vibratome.

-

Transfer a coverslip or slice to the recording chamber on the microscope stage and perfuse with external solution.

-

-

Pipette Preparation and Sealing:

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.

-

Approach a neuron with the patch pipette while applying positive pressure.

-

Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

-

-

Whole-Cell Configuration:

-

Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.

-

Switch the amplifier to voltage-clamp mode and hold the cell at a negative potential (e.g., -60 mV or -70 mV) to record inward currents.

-

-

Agonist Application and Recording:

-

Use a rapid application system to apply this compound to the cell.

-

Record the resulting inward current, which is mediated by the influx of Na+ and, depending on the subunit composition, Ca2+ through AMPA receptors.

-

To study desensitization, apply a prolonged pulse of the agonist. To study deactivation, apply a brief pulse.

-

-

Data Analysis:

-

Measure the peak amplitude of the AMPA-evoked current.

-

Fit the decay of the current during a prolonged agonist application with an exponential function to determine the desensitization time constant.

-

Fit the decay of the current after a brief agonist pulse with an exponential function to determine the deactivation time constant.

-

Construct dose-response curves by applying a range of this compound concentrations to determine the EC50.

-

Signaling Pathways and Experimental Workflows

AMPA Receptor Signaling in Synaptic Plasticity

AMPA receptors are central to the mechanisms of long-term potentiation (LTP) and long-term depression (LTD), cellular models of learning and memory. The trafficking of AMPA receptors to and from the postsynaptic membrane is a key regulatory step.

Experimental Workflow for Studying AMPA Receptor Trafficking

The study of AMPA receptor trafficking often involves a combination of molecular biology, biochemistry, and imaging techniques.

References

- 1. This compound | AMPA Receptors | Tocris Bioscience [tocris.com]

- 2. AMPA - Wikipedia [en.wikipedia.org]

- 3. AMPA receptor - Wikipedia [en.wikipedia.org]

- 4. The binding of [3H]AMPA, a structural analogue of glutamic acid, to rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Binding of DL-[3H]-alpha-amino-3-hydroxy-5-methyl-isoxazole-4-propionic acid (AMPA) to rat cortex membranes reveals two sites or affinity states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. AMPA receptor agonists: synthesis, protolytic properties, and pharmacology of 3-isothiazolol bioisosteres of glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characteristics of AMPA receptor-mediated responses of cultured cortical and spinal cord neurones and their correlation to the expression of glutamate receptor subunits, GluR1-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Different characteristics of AMPA receptor agonists acting at AMPA receptors expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [3H]AMPA binding to glutamate receptor subpopulations in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

(RS)-AMPA Hydrobromide: An In-Depth Technical Guide on its Role in Excitatory Neurotransmission

For Researchers, Scientists, and Drug Development Professionals

Introduction

Excitatory neurotransmission is a fundamental process in the central nervous system (CNS), underpinning critical functions such as learning, memory, and cognition. The primary mediator of fast excitatory synaptic transmission is the neurotransmitter glutamate (B1630785), which acts on several receptor subtypes. Among these, the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a key player.[1][2] (RS)-AMPA hydrobromide, a synthetic analog of glutamate, serves as a potent and selective agonist for AMPA receptors, making it an invaluable tool for elucidating the intricacies of excitatory neurotransmission and synaptic plasticity.[3][4] This technical guide provides a comprehensive overview of the role of this compound, its mechanism of action, relevant experimental protocols, and the signaling pathways it modulates.

Mechanism of Action of this compound

This compound exerts its effects by directly binding to and activating AMPA receptors. AMPA receptors are ionotropic glutamate receptors, meaning they form ion channels that open upon ligand binding.[5] These receptors are tetrameric structures composed of four subunits (GluA1-4), with the most common combinations in the hippocampus being GluA1/2 and GluA2/3 heteromers.[6][7] The subunit composition of the AMPA receptor dictates its biophysical properties, including ion permeability and gating kinetics.[5]

Upon binding of this compound, the AMPA receptor undergoes a conformational change, leading to the opening of its associated ion channel. This allows for the influx of positively charged ions, primarily sodium (Na⁺), into the postsynaptic neuron. The influx of Na⁺ causes a rapid depolarization of the neuronal membrane, generating an excitatory postsynaptic potential (EPSP). If the depolarization is of sufficient magnitude, it can trigger an action potential, thereby propagating the neural signal.

Role in Excitatory Neurotransmission and Synaptic Plasticity

The activation of AMPA receptors by agonists like this compound is central to basal excitatory synaptic transmission. However, the role of these receptors extends beyond simple signal propagation. They are critically involved in the mechanisms of synaptic plasticity, namely long-term potentiation (LTP) and long-term depression (LTD), which are the cellular correlates of learning and memory.[2]

Long-Term Potentiation (LTP): LTP is a persistent strengthening of synapses. The induction of a major form of LTP is initiated by the activation of N-methyl-D-aspartate (NMDA) receptors, which are also glutamate receptors. However, the expression of LTP is largely mediated by changes in AMPA receptor function and trafficking.[8][9] High-frequency stimulation leads to a significant influx of calcium (Ca²⁺) through NMDA receptors. This Ca²⁺ influx activates several downstream signaling cascades, including Calcium/calmodulin-dependent protein kinase II (CaMKII) and Protein Kinase A (PKA).[10][11]

Activated CaMKII and PKA phosphorylate AMPA receptor subunits, particularly GluA1, at specific serine residues (e.g., Ser831 by CaMKII and Ser845 by PKA).[10][11] This phosphorylation enhances the channel conductance of existing synaptic AMPA receptors and promotes the insertion of new AMPA receptors from intracellular stores into the postsynaptic membrane.[10][11] This increase in the number and efficacy of synaptic AMPA receptors leads to a larger response to subsequent glutamate release, thereby potentiating the synapse.

Long-Term Depression (LTD): Conversely, LTD is a long-lasting weakening of synaptic strength. It is typically induced by low-frequency stimulation and also involves changes in AMPA receptor trafficking. LTD is associated with the dephosphorylation and internalization of AMPA receptors from the synaptic membrane, leading to a reduction in the postsynaptic response to glutamate.

Quantitative Data

| Parameter | Agonist | Preparation | Value | Reference(s) |

| EC₅₀ | (RS)-AMPA | Cultured Rat Cortical Neurones | 17 µM | |

| EC₅₀ | (RS)-AMPA | Cultured Rat Spinal Cord Neurones | 11 µM | |

| EC₅₀ | AMPA | Outside-out patches (with 100 µM CTZ) | 66.2 µM | |

| K_d | [³H]AMPA | Rat Brain Membranes | High-affinity site: 9 nM, Low-affinity site: 2440 nM | [1] |

| K_d | [³H]AMPA | Washed Rat Brain Membranes | 278 nM | [1] |

EC₅₀: Half-maximal effective concentration. K_d: Equilibrium dissociation constant. CTZ: Cyclothiazide, a positive allosteric modulator of AMPA receptors.

Experimental Protocols

Radioligand Binding Assay using [³H]AMPA

This protocol is used to determine the binding affinity of compounds for the AMPA receptor.

Materials:

-

[³H]AMPA (specific activity ~50-60 Ci/mmol)

-

Rat brain membranes (prepared from cortex or hippocampus)

-

Binding buffer: 50 mM Tris-HCl, pH 7.4

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Non-specific binding determinant: 1 mM L-glutamate

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation. Resuspend the final pellet in binding buffer. Determine protein concentration using a standard assay (e.g., BCA or Bradford).

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Add membrane preparation (50-100 µg protein), [³H]AMPA (e.g., 1-20 nM final concentration), and binding buffer to a final volume of 250 µL.

-

Non-specific Binding: Add membrane preparation, [³H]AMPA, and 1 mM L-glutamate.

-

Competition Binding: Add membrane preparation, [³H]AMPA, and varying concentrations of the test compound (e.g., this compound).

-

-

Incubation: Incubate the plate at 4°C for 1-2 hours.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the direct measurement of ion currents through AMPA receptors in response to agonist application.

Materials:

-

Cultured neurons or acute brain slices

-

Artificial cerebrospinal fluid (aCSF)

-

Internal pipette solution (e.g., containing CsF or CsCl to block potassium channels)

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator and microscope

-

This compound stock solution

Procedure:

-

Preparation: Prepare cultured neurons or acute brain slices and place them in a recording chamber continuously perfused with aCSF.

-

Patching: Using a glass micropipette filled with internal solution, form a high-resistance seal (giga-seal) with the membrane of a target neuron.

-

Whole-Cell Configuration: Apply gentle suction to rupture the patch of membrane under the pipette tip, establishing a whole-cell recording configuration.

-

Voltage Clamp: Clamp the neuron's membrane potential at a holding potential of -60 mV or -70 mV to record inward currents.

-

Agonist Application: Rapidly apply this compound at various concentrations to the neuron using a fast-perfusion system.

-

Data Acquisition: Record the resulting inward currents, which represent the activation of AMPA receptors.

-

Data Analysis: Measure the peak amplitude of the current at each concentration of this compound. Plot the concentration-response curve and fit it with the Hill equation to determine the EC₅₀.

Signaling Pathways and Experimental Workflows

Signaling Pathway for AMPA Receptor-Mediated Long-Term Potentiation (LTP)

Caption: AMPA Receptor-Mediated LTP Signaling Pathway.

Experimental Workflow for Investigating this compound Effects

References

- 1. The binding of [3H]AMPA, a structural analogue of glutamic acid, to rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | AMPA Receptor Trafficking for Postsynaptic Potentiation [frontiersin.org]

- 3. This compound | AMPA Receptors | Tocris Bioscience [tocris.com]

- 4. Expression and Interaction Proteomics of GluA1- and GluA3-Subunit-Containing AMPARs Reveal Distinct Protein Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (RS)-AMPA | AMPA Receptors | Tocris Bioscience [tocris.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Item - Schematic diagram of the AMPA receptor trafficking model. - Public Library of Science - Figshare [plos.figshare.com]

- 10. Roles of the AMPA receptor subunit GluA1 but not GluA2 in synaptic potentiation and activation of ERK in the anterior cingulate cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. AMPA receptor trafficking and LTP: Carboxy-termini, amino-termini and TARPs - PMC [pmc.ncbi.nlm.nih.gov]

(RS)-AMPA Hydrobromide: A Technical Guide to its Selectivity for AMPA Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

(RS)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid hydrobromide ((RS)-AMPA hydrobromide) is a synthetic glutamate (B1630785) analogue widely utilized in neuroscience research as a selective agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] As a more water-soluble salt of (RS)-AMPA, it offers advantages in experimental applications.[2] This technical guide provides an in-depth analysis of the selectivity of this compound for AMPA receptors, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways. Understanding this selectivity is paramount for the accurate interpretation of experimental results and for the development of novel therapeutic agents targeting the glutamatergic system.

Core Concept: Selectivity for AMPA Receptors

This compound's utility stems from its high affinity and efficacy at AMPA receptors, with negligible interaction with other ionotropic glutamate receptors, namely the N-methyl-D-aspartate (NMDA) and kainate receptors, at concentrations typically used in research.[3][4] This selectivity allows for the specific activation of AMPA receptor-mediated pathways, enabling the dissection of their roles in synaptic transmission, plasticity, and various neurological processes.

Data Presentation: Quantitative Selectivity Profile

While specific binding affinity (Ki) or half-maximal inhibitory concentration (IC50) values for the hydrobromide salt are not extensively published in comparative studies, the selectivity is well-established for the parent compound, (RS)-AMPA. The following table summarizes the expected binding affinities based on available data for AMPA and related agonists at the different ionotropic glutamate receptors. It is important to note that absolute values can vary depending on the specific receptor subunit composition and experimental conditions.

| Ligand | Receptor Subtype | Binding Affinity (Ki or IC50) | Reference |

| (RS)-AMPA | AMPA | Low to mid-nanomolar range (nM) | [5] |

| NMDA | Low micromolar (µM) to no significant binding | [3][4] | |

| Kainate | Micromolar (µM) range | [6] | |

| Glutamate (Endogenous Agonist) | AMPA | Micromolar (µM) range | [7] |

| NMDA | Low micromolar (µM) range | [8] | |

| Kainate | Nanomolar (nM) to micromolar (µM) range | [6] | |

| NMDA | NMDA | Micromolar (µM) range | [9] |

| Kainate | Kainate | Nanomolar (nM) range | [6] |

Note: The significantly lower binding affinity (higher Ki or IC50 values) of (RS)-AMPA for NMDA and kainate receptors compared to AMPA receptors underscores its selectivity.

Experimental Protocols

To empirically determine and verify the selectivity of this compound, two primary experimental approaches are employed: radioligand binding assays and electrophysiological recordings.

Radioligand Displacement Binding Assay

This method quantifies the affinity of a test compound (this compound) for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the Ki of this compound for AMPA, NMDA, and kainate receptors.

Materials:

-

Membrane Preparations: From cells expressing recombinant human or rat AMPA (e.g., GluA2), NMDA (e.g., GluN1/GluN2A), and kainate (e.g., GluK2) receptors, or from specific brain regions (e.g., cortex, hippocampus).

-

Radioligands:

-

For AMPA receptors: [³H]-AMPA or a suitable antagonist like [³H]-CNQX.

-

For NMDA receptors: [³H]-CGP 39653 (antagonist) or [³H]-glutamate (agonist).

-

For kainate receptors: [³H]-kainate.

-

-

This compound: A range of concentrations.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter and Cocktail.

Workflow:

Caption: Workflow for a radioligand displacement binding assay.

Detailed Steps:

-

Membrane Preparation: Homogenize cells or brain tissue in ice-cold buffer and prepare a crude membrane fraction by centrifugation. Resuspend the pellet in assay buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the appropriate radioligand (typically at its Kd value), and a range of concentrations of this compound. Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).

-

Incubation: Incubate the plates at a defined temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This technique measures the ion flow through receptor channels in response to agonist application, providing a functional assessment of receptor activation.

Objective: To determine the half-maximal effective concentration (EC50) of this compound for inducing currents in cells expressing AMPA, NMDA, or kainate receptors.

Materials:

-

Cell Culture: Neurons or cell lines (e.g., HEK293) expressing the receptor of interest.

-

Patch-Clamp Rig: Including an amplifier, micromanipulator, perfusion system, and data acquisition software.

-

Glass Pipettes: Pulled to a resistance of 3-5 MΩ.

-

Internal Solution (in pipette): e.g., containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2 with CsOH.

-

External Solution (bath): e.g., containing (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4 with NaOH. For NMDA receptor recordings, include a co-agonist like 10 µM glycine (B1666218) and remove MgCl₂ to prevent channel block.

-

This compound: A range of concentrations.

-

Specific Antagonists: (e.g., CNQX for AMPA receptors, AP5 for NMDA receptors) to confirm receptor specificity.

Workflow:

Caption: Workflow for a whole-cell patch-clamp experiment.

Detailed Steps:

-

Cell Preparation: Plate cells on coverslips suitable for microscopy.

-

Pipette Preparation: Fill a glass micropipette with the internal solution.

-

Whole-Cell Configuration: Under a microscope, approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal). Apply a brief pulse of suction to rupture the cell membrane and gain electrical access to the cell's interior.

-

Voltage Clamp: Clamp the cell membrane at a holding potential (e.g., -60 mV).

-

Agonist Application: Apply increasing concentrations of this compound to the cell using a perfusion system.

-

Current Recording: Record the inward current elicited by the agonist application.

-

Data Analysis: Measure the peak amplitude of the current at each concentration. Normalize the responses to the maximal response and plot them against the log concentration of this compound. Fit the data with a Hill equation to determine the EC50 value.

-

Confirmation of Selectivity: Repeat the experiment on cells expressing NMDA and kainate receptors to demonstrate a significantly right-shifted or absent dose-response curve.

Mandatory Visualization: Signaling Pathways

Activation of AMPA receptors by this compound initiates a cascade of intracellular signaling events, primarily through the influx of Na⁺ and, in the case of Ca²⁺-permeable AMPA receptors, Ca²⁺ ions.

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. This compound | AMPA Receptors | Tocris Bioscience [tocris.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Physiological significance of high and low affinity agonist binding to neuronal and recombinant AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The Relationship between Agonist Potency and AMPA Receptor Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glutamate But Not Glycine Agonist Affinity for NMDA Receptors Is Influenced by Small Cations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

chemical and physical properties of (RS)-AMPA hydrobromide

An In-depth Technical Guide to the Chemical and Physical Properties of (RS)-AMPA Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(RS)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid hydrobromide, commonly known as this compound, is a synthetic amino acid analogue that serves as a potent and selective agonist for the AMPA-type ionotropic glutamate (B1630785) receptors.[1][] As a bioisostere of the neurotransmitter glutamate, it is an indispensable tool in neuroscience research for investigating excitatory synaptic transmission, synaptic plasticity, and the physiological roles of AMPA receptors.[1][3] This hydrobromide salt form of (RS)-AMPA offers enhanced water solubility compared to its zwitterionic parent compound, facilitating its use in aqueous solutions for in vitro and in vivo studies.[4] This document provides a comprehensive overview of its core chemical and physical properties, detailed experimental protocols for its analysis, and a visualization of its primary signaling pathway.

Physicochemical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. These properties are crucial for sample preparation, storage, and experimental design.

| Property | Value | Reference(s) |

| Chemical Name | (RS)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid hydrobromide | |

| Synonym(s) | (±)-AMPA hydrobromide | [1] |

| CAS Number | 171259-81-7 | |

| Molecular Formula | C₇H₁₀N₂O₄·HBr | [1] |

| Molecular Weight | 267.08 g/mol | |

| Appearance | White solid | [5] |

| Purity | ≥98% to ≥99% (as determined by HPLC) | [1][5] |

| Storage Conditions | Desiccate at +4°C for long-term storage. Store at -20°C. | [4][5][6] |

Solubility Data

This compound is noted for being more water-soluble than the parent (RS)-AMPA.[4] Precise solubility can vary based on batch-specific characteristics like hydration.

| Solvent | Maximum Concentration | Notes | Reference(s) |

| Water | 10 mM (2.67 mg/mL) | Gentle warming may be required for complete dissolution. | [4][5] |

| DMSO | Soluble | Specific concentration data not widely published. | [1] |

| Ethanol (EtOH) | Soluble | Specific concentration data not widely published. | [1] |

When preparing stock solutions, it is critical to use the batch-specific molecular weight provided on the Certificate of Analysis, as the degree of hydration can affect the actual weight. Stock solutions should be prepared fresh; long-term storage in solution is not recommended.[5][7]

Experimental Protocols

The following sections detail standardized methodologies for the analysis and verification of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol describes a representative reverse-phase HPLC (RP-HPLC) method for assessing the purity of this compound. Since it is an amino acid derivative, pre-column derivatization is typically required for sensitive UV or fluorescence detection.[8]

Objective: To separate and quantify this compound from potential impurities.

Materials & Instrumentation:

-

HPLC system with a binary pump, autosampler, column oven, and a fluorescence or UV-Vis detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

This compound sample.

-

HPLC-grade water, acetonitrile (B52724) (ACN), and methanol (B129727) (MeOH).

-

Phosphate (B84403) buffer (e.g., 10 mM Sodium Phosphate, pH adjusted).

-

Derivatization agent: o-phthalaldehyde (B127526) (OPA) with a thiol (e.g., 3-mercaptopropionic acid).[8]

-

Volumetric flasks, pipettes, and autosampler vials.

Methodology:

-

Mobile Phase Preparation:

-

Mobile Phase A: Prepare a 10 mM sodium phosphate buffer in HPLC-grade water and adjust the pH to 7.8. Filter through a 0.45 µm membrane.

-

Mobile Phase B: Prepare a mixture of ACN:MeOH:Water (e.g., 45:45:10 v/v/v).

-

-

Standard Preparation:

-

Accurately weigh approximately 5 mg of this compound and dissolve in a known volume of Mobile Phase A to create a stock solution (e.g., 1 mg/mL).

-

Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

-

-

Sample Preparation:

-

Prepare a sample solution at a concentration within the calibration range (e.g., 10 µg/mL).

-

-

Automated Pre-Column Derivatization (within autosampler):

-

Program the autosampler to mix a specific volume of the sample/standard with the OPA reagent solution.

-

Allow a short reaction time (e.g., 1-2 minutes) before injection.

-

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 3.5 µm

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 10 µL

-

Detection (Fluorescence): Excitation = 330 nm, Emission = 418 nm.[9]

-

Gradient Elution:

Time (min) % Mobile Phase B 0.0 5 20.0 60 22.0 100 25.0 100 25.1 5 | 30.0 | 5 |

-

-

Data Analysis:

-

Integrate the peak area corresponding to the derivatized (RS)-AMPA.

-

Construct a calibration curve from the standards.

-

Calculate the purity of the sample by comparing its peak area to the total area of all peaks in the chromatogram (Area Percent method).

-

Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is used to confirm the chemical structure of the molecule.

Objective: To acquire ¹H and ¹³C NMR spectra to verify the molecular structure of this compound.

Materials & Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher).

-

5 mm NMR tubes.

-

This compound sample (5-20 mg for optimal signal).[10]

-

Deuterated solvent (e.g., Deuterium (B1214612) Oxide, D₂O, due to the compound's water solubility).

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of D₂O.

-

Cap the tube and vortex gently until the sample is fully dissolved.

-

-

Spectrometer Setup:

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal from the D₂O.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Apply a water suppression pulse sequence if the residual HDO signal is overwhelming.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required due to the low natural abundance of ¹³C (typically >1024 scans).

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

-

Calibrate the chemical shifts. For D₂O, the residual HDO peak can be set to ~4.79 ppm.

-

Integrate the peaks in the ¹H spectrum and assign them to the corresponding protons in the molecule.

-

Assign the peaks in the ¹³C spectrum to the corresponding carbon atoms.

-

The resulting spectra should be consistent with the known structure of AMPA, showing characteristic peaks for the isoxazole (B147169) ring, methyl group, and the propionic acid backbone.

-

Mechanism of Action and Signaling

This compound acts as an agonist at AMPA receptors (AMPARs), which are ligand-gated ion channels that mediate the majority of fast excitatory neurotransmission in the central nervous system.[3][11][12]

AMPA Receptor Activation Pathway

The binding of an agonist like AMPA or glutamate to the AMPA receptor's ligand-binding domain induces a conformational change in the receptor protein. This change opens a central ion channel pore, allowing for the rapid influx of positively charged ions, primarily sodium (Na⁺), and to a lesser extent, calcium (Ca²⁺), depending on the subunit composition of the receptor.[11][13] This influx of cations leads to the depolarization of the postsynaptic membrane, generating an excitatory postsynaptic potential (EPSP). This rapid depolarization is a fundamental step in synaptic transmission and plasticity.[14]

References

- 1. axonmedchem.com [axonmedchem.com]

- 3. The AMPA receptor interacts with and signals through the protein tyrosine kinase Lyn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rndsystems.com [rndsystems.com]

- 5. apexbt.com [apexbt.com]

- 6. This compound - Immunomart [immunomart.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 9. datadocs.bco-dmo.org [datadocs.bco-dmo.org]

- 10. youtube.com [youtube.com]

- 11. Frontiers | The role of AMPA receptors in postsynaptic mechanisms of synaptic plasticity [frontiersin.org]

- 12. Purification and biochemical analysis of native AMPA receptors from three different mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Glutamate Stimulation Dysregulates AMPA Receptors-Induced Signal Transduction Pathway in Leber’s Inherited Optic Neuropathy Patient-Specific hiPSC-Derived Retinal Ganglion Cells [mdpi.com]

- 14. AMPA receptor - Wikipedia [en.wikipedia.org]

(RS)-AMPA Hydrobromide: A Technical Guide for Researchers

(RS)-AMPA hydrobromide , a synthetic analogue of the principal excitatory neurotransmitter glutamate (B1630785), serves as a cornerstone tool in neuroscience research. This potent and selective agonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor has been instrumental in elucidating the physiological and pathophysiological roles of AMPA receptor-mediated fast excitatory synaptic transmission. This technical guide provides an in-depth overview of this compound, including its pharmacological properties, experimental applications, and the signaling pathways it modulates, tailored for researchers, scientists, and drug development professionals.

Core Concepts: this compound as a Glutamate Analogue

This compound is a racemic mixture of the R and S enantiomers of AMPA. It acts as a bioisostere of L-glutamic acid, selectively activating AMPA receptors, a subtype of ionotropic glutamate receptors.[1] Unlike the endogenous ligand glutamate, which also activates N-methyl-D-aspartate (NMDA) and kainate receptors, (RS)-AMPA's selectivity allows for the specific interrogation of AMPA receptor function.[2] The hydrobromide salt form of (RS)-AMPA offers enhanced water solubility, facilitating its use in aqueous solutions for experimental applications.

The activation of AMPA receptors by this compound leads to the opening of their associated ion channels, resulting in an influx of cations, primarily Na⁺ and to a lesser extent Ca²⁺ (depending on the subunit composition of the receptor). This influx causes a rapid depolarization of the neuronal membrane, a fundamental process in excitatory postsynaptic potentials (EPSPs) and the propagation of nerve impulses.

dot

Figure 1: Logical relationship of this compound as a glutamate analogue.

Quantitative Pharmacological Data

The pharmacological profile of this compound and its active enantiomer has been characterized in various systems. The following tables summarize key quantitative data.

| Parameter | Value | Species/System | Notes |

| Binding Affinity (Kd) | |||

| High-Affinity Site | 5.49 nM | Rat Cortex Membranes | Determined by [³H]-AMPA binding. |

| Low-Affinity Site | 52 nM | Rat Cortex Membranes | Determined by [³H]-AMPA binding. |

| Inhibitory Concentration (IC50) | |||

| AMPA vs. [³H]-AMPA | 19 nM | Rat Cortex Membranes | Displacement of radioligand. |

| Half-Maximal Effective Concentration (EC50) | |||

| 11 µM | Rat Hippocampal CA1 Pyramidal Neurons | Prototypic value. | |

| 17 µM | Cultured Rat Cortical Neurons | ||

| 11 µM | Cultured Rat Spinal Cord Neurons |

Experimental Protocols

This compound is a versatile tool used in a variety of experimental paradigms to study AMPA receptor function. Below are detailed methodologies for key experiments.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to record the ion currents flowing through AMPA receptors in response to the application of this compound.

Objective: To measure AMPA receptor-mediated currents in cultured neurons or brain slices.

Materials:

-

Cells: Primary neuronal cultures or acute brain slices.

-

External Solution (aCSF): Containing (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose. Osmolarity adjusted to ~290 mOsm and bubbled with 95% O₂/5% CO₂.

-

Internal Solution (for pipette): Containing (in mM): 130 K-Gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine. pH adjusted to 7.3 with KOH.

-

This compound stock solution: 10 mM in sterile water.

-

Antagonists: Tetrodotoxin (TTX) to block voltage-gated sodium channels, picrotoxin (B1677862) to block GABA-A receptors, and AP5 to block NMDA receptors.

-

Patch-clamp rig: Microscope, amplifier, micromanipulator, and data acquisition system.

Procedure:

-